![molecular formula C7H6ClIO B063071 2-Chloro-5-iodoanisole CAS No. 161949-50-4](/img/structure/B63071.png)
2-Chloro-5-iodoanisole
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Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-5-iodoanisole-related compounds often involves regio- and enantioselective alkylation processes. For instance, a chiral precursor for PET tracers was synthesized from 3-iodoanisole through a series of steps starting with bischloromethylation, indicating a methodological approach to synthesizing iodinated anisoles (Kuroda et al., 2000)(Kuroda et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,3,5,6-tetrafluoroanisole, has been extensively studied through methods like gas-phase electron diffraction and quantum chemical calculations. These studies offer insights into the geometric structure and potential function for internal rotation, shedding light on the structural intricacies of chloro-iodoanisoles (Belyakov et al., 2005)(Belyakov et al., 2005).
Scientific Research Applications
Synthesis and Material Science
Compounds structurally related to 2-Chloro-5-iodoanisole, such as halogenated anisoles, play critical roles in the synthesis of complex molecules and materials. For instance, the synthesis of chiral precursors for PET tracers showcases the utility of halogenated anisoles in creating medically relevant compounds (Kuroda et al., 2000). Additionally, the catalytic applications of halogenated compounds in cross-coupling reactions, such as the Suzuki reaction, highlight their importance in forming carbon-carbon bonds, which is fundamental in organic synthesis and pharmaceutical manufacturing (Paetzold & Oehme, 2000).
Photophysical Properties and Computational Studies
The study of spectral properties and theoretical analyses of halogenated anisoles, like 5-chloro-2-nitroanisole, sheds light on their electronic and structural characteristics. These studies are crucial for understanding the photophysical behaviors of these compounds, which can be applied in designing novel optical materials and sensors (Meenakshi, 2017). Computational investigations into the mechanisms of reactions involving halogenated anisoles provide insights into their reactivity and stability, which are valuable for developing new synthetic methodologies and improving existing ones (Butt et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c9 .
Mode of Action
Its inhibitory effect on cyp1a2 and cyp2c9 suggests that it may interfere with the metabolic processes mediated by these enzymes .
Pharmacokinetics
2-Chloro-5-iodoanisole exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability .
Result of Action
Its inhibitory effects on CYP1A2 and CYP2C9 suggest it may alter the metabolism of substances processed by these enzymes .
properties
IUPAC Name |
1-chloro-4-iodo-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOAEMJHYWJFHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469029 |
Source
|
Record name | 2-Chloro-5-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodoanisole | |
CAS RN |
161949-50-4 |
Source
|
Record name | 1-Chloro-4-iodo-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161949-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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